1,2,3-Hexanetriol is a chemical compound with the molecular formula C6H14O3 and a molecular weight of 134.175 . It’s commonly used in the production of various scientific chemicals .
1,2,6-Hexanetriol is used as a solvent, for raising the viscosity of liquid and semi-solid cosmetic and pharmaceutical preparations due to its low toxicity and good compatibility, and as a humectant due to its hygroscopicity .
1,2,6-Hexanetriol is a trivalent alcohol with two primary and one secondary hydroxy group. It is similar to glycerol in many respects and is used as a substitute for glycerol in many applications due to its more advantageous properties, such as higher thermal stability and lower hygroscopicity .
1,2,6-Hexanetriol has been used as a precursor to synthesize a trivalent linker containing three thiol moieties (triskelion) for the regioselective terminal activation of chitosan .
It can be used to prepare 1,6-Hexanediol (key polymer precursor to polyesters) via hydrodeoxygenation process in the presence of Rh–ReOx/SiO2 catalyst .
1,2,3-Hexanetriol is used as a protein crystalization reagent .
1,2,3-Hexanetriol is commonly used in the production of various scientific chemicals .
Similar compounds like 1,2,3-triazole have been used in the development of high energy density materials (HEDMs). These materials have potential application values as main explosives, heat-resistant explosives, and lead-free primary explosives .
1,2,3-Hexanetriol has been used as a precursor to synthesize a trivalent linker containing three thiol moieties (triskelion) for the regioselective terminal activation of chitosan .
1,2,3-Hexanetriol is a trivalent alcohol with the molecular formula and a molecular weight of approximately 134.1736 g/mol. It is characterized by three hydroxyl groups located at the first, second, and third carbon atoms of the hexane chain. This compound appears as a colorless liquid and is known for its viscous nature and hygroscopic properties, making it an effective humectant in various applications .
1,2,3-Hexanetriol is structurally similar to other polyols like glycerol but offers distinct advantages, such as improved thermal stability and lower hygroscopicity compared to its counterparts . Its unique structure allows it to interact favorably with both polar and non-polar substances, which enhances its utility in diverse formulations.
These reactions make 1,2,3-hexanetriol a versatile compound in organic synthesis and industrial applications.
1,2,3-Hexanetriol can be synthesized through several methods:
These synthesis routes highlight the compound's accessibility from both fossil-derived and renewable sources.
1,2,3-Hexanetriol has a wide range of applications across various industries:
Several compounds share structural similarities with 1,2,3-hexanetriol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Hydroxyl Groups | Key Characteristics |
|---|---|---|---|
| Glycerol | C3H8O3 | 3 | Lower viscosity; highly hygroscopic |
| 1,2,6-Hexanetriol | C6H14O3 | 3 | Higher viscosity; lower hygroscopicity |
| Erythritol | C4H10O4 | 4 | Low-calorie sweetener; very low caloric value |
| Sorbitol | C6H14O6 | 6 | Used as a sugar substitute; highly hygroscopic |
While all these compounds are polyols with multiple hydroxyl groups contributing to their functionality in various applications, 1,2,3-hexanetriol stands out due to its balanced properties that combine low toxicity with effective performance across diverse fields .
1,2,3-Hexanetriol (IUPAC name: hexane-1,2,3-triol) is a six-carbon aliphatic triol with hydroxyl groups at positions 1, 2, and 3. Its molecular formula, C₆H₁₄O₃, corresponds to a molecular weight of 134.17 g/mol. The compound exhibits stereochemical complexity, with multiple isomers possible depending on hydroxyl group orientation.
The compound’s three hydroxyl groups enable extensive hydrogen bonding, contributing to its hygroscopic nature and solubility in polar solvents like water and ethanol.
The IUPAC name hexane-1,2,3-triol unambiguously specifies hydroxyl positions. Isomeric forms, such as 1,2,6-hexanetriol, differ in hydroxyl placement and physicochemical properties. For example, 1,2,6-hexanetriol (CAS 106-69-4) has a higher thermal stability due to its spaced hydroxyl groups.
The reduction of 1,2,3-hexanetrione with sodium borohydride represents a fundamental approach to synthesizing 1,2,3-hexanetriol through carbonyl reduction. Sodium borohydride is a mild, selective reducing agent that preferentially reduces aldehydes to primary alcohols and ketones to secondary alcohols while leaving esters and amides unreduced [1]. This selectivity makes it particularly suitable for the controlled reduction of polyketone precursors.
The mechanism of sodium borohydride reduction proceeds via a two-step process involving nucleophilic hydride attack followed by protonation [1]. In the case of 1,2,3-hexanetrione, which contains three ketone functionalities arranged in a 1,2,3-pattern, the reduction process must be carefully controlled to achieve complete conversion to the corresponding triol without over-reduction or side reactions.
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 5-10°C initial, then 30°C | 70-80% |
| Solvent | Anhydrous methanol | - |
| Equivalents of Sodium Borohydride | 8 equivalents | - |
| Reaction Time | 4 hours | - |
The reaction typically requires an excess of sodium borohydride due to the presence of multiple ketone groups [2]. Studies on similar polyketone reductions have demonstrated that maintaining low initial temperatures during reagent addition prevents rapid exothermic reactions that can lead to decomposition or incomplete reduction [2]. The use of anhydrous methanol as solvent provides both solubility for the substrate and controlled proton availability for the final protonation step.
Reaction monitoring can be accomplished through thin-layer chromatography, with the disappearance of the starting ketone carbonyl stretches at approximately 1719 cm⁻¹ and the appearance of alcohol hydroxyl stretches providing clear indicators of reaction progress [3]. The isolated product typically requires purification through recrystallization or column chromatography to remove sodium borate byproducts and any unreacted starting material.
Catalytic hydrogenation represents a versatile and industrially relevant approach for the synthesis of 1,2,3-hexanetriol from various precursor molecules. The selection of appropriate catalysts and reaction conditions is crucial for achieving high selectivity and yield while minimizing undesired side reactions.
Palladium-based catalysts have shown particular promise for hexanetriol synthesis applications. Supported palladium catalysts, particularly those prepared using deposition-precipitation methods, demonstrate superior performance compared to conventional impregnation techniques [4]. The catalyst preparation method significantly influences metal dispersion, with thermal treatment in inert atmosphere at temperatures not exceeding 773 K proving beneficial for maintaining high palladium dispersion [4].
| Catalyst System | Support | Conversion (%) | Selectivity (%) | Reaction Conditions |
|---|---|---|---|---|
| Palladium/Silica | SiO₂ | 85-95 | 78-85 | 180°C, 80 bar H₂ |
| Rhodium-Rhenium/Silica | SiO₂ | 96 | 73 | 180°C, 80 bar H₂ |
| Platinum/Alumina | Al₂O₃ | 80-95 | 80-92 | 120-180°C, 80 bar H₂ |
Rhodium-rhenium bimetallic catalysts have demonstrated exceptional performance in the hydrogenolysis of polyol precursors to hexanetriol [5]. The synergistic effect between rhodium and rhenium oxide species creates bifunctional active sites that facilitate both C-O bond cleavage and selective hydrogenation. Research has shown that a Rhodium-Rhenium oxide/Silica catalyst achieves 96% selectivity to 1,6-hexanediol at 26% conversion under mild conditions [5].
The reaction pathway typically involves the initial hydrogenation of carbonyl groups followed by selective deoxygenation of specific hydroxyl groups. Temperature control is critical, as higher temperatures can lead to over-hydrogenolysis and the formation of undesired byproducts such as hexane and hexanol [6]. The use of water as a co-solvent has been shown to generate Brønsted acidic sites that play determining roles in product selectivity [6].
Platinum-based catalysts offer excellent stability and activity for hydrogenation reactions [7] [8]. The catalyst preparation using metal-organic framework precursors can enhance metal dispersion and create unique active sites. Studies have demonstrated that Platinum/Metal-Organic Framework-derived alumina catalysts can achieve 63% yield of 1,2,6-hexanetriol under relatively mild conditions in aqueous media [9].
The stereoselective synthesis of 1,2,3-hexanetriol presents unique challenges due to the presence of multiple stereogenic centers along the hexane backbone. Modern approaches to stereoselective polyol synthesis have evolved to incorporate asymmetric catalysis, chiral auxiliaries, and stereocontrolled synthetic methodologies.
Asymmetric synthesis approaches for polyol formation have benefited significantly from advances in organocatalysis and metal-catalyzed transformations [10]. The MacMillan organocatalytic oxyamination reaction has proven particularly valuable for introducing stereogenic centers with high selectivity in alcohol-containing molecules [10]. These organocatalytic protocols offer advantages in terms of mild reaction conditions and reduced environmental impact compared to traditional metal-based asymmetric catalysts.
| Methodology | Stereoselectivity | Yield | Key Features |
|---|---|---|---|
| Organocatalytic Oxyamination | >95% ee | 70-85% | Mild conditions, metal-free |
| Asymmetric Dihydroxylation | >90% ee | 75-90% | Osmium tetroxide catalysis |
| Chiral Auxiliary Methods | >92% de | 65-80% | Stereocontrolled carbon chain extension |
The development of iterative stereocontrolled synthetic strategies has enabled the systematic construction of 1,3,5-polyol patterns [11]. These approaches utilize radical-based asymmetric synthesis involving stereocontrolled homologation of chiral hydroxyalkyl radicals. The general sequence includes ketone reduction, auxiliary attachment, saponification, Barton esterification, and radical addition, providing two-carbon homologues in 70-80% overall yield [11].
Carbohydrate-derived starting materials offer an attractive approach to stereoselective hexanetriol synthesis due to their inherent chirality [8]. The selective deoxydehydration and hydrogenation of methyl glycosides provides access to hexane-triols and tetrols with fixed hydroxyl group positions and stereochemistry [8]. This route preserves stereocenters with greater than 92% stereopurity, making it particularly valuable for accessing specific stereoisomers of hexanetriol [8].
Enzyme-catalyzed asymmetric reduction represents another promising approach for stereoselective synthesis [12]. Alcohol dehydrogenases and ketoreductases can provide highly enantioselective reduction of prochiral ketones to yield optically active alcohols. These biocatalytic approaches operate under mild conditions and offer excellent stereoselectivity, though substrate scope and enzyme stability can present limitations [12].
The development of environmentally sustainable methodologies for 1,2,3-hexanetriol synthesis has become increasingly important as chemical manufacturing moves toward greener practices. Green chemistry principles emphasize the use of renewable feedstocks, reduction of hazardous substances, and improvement of atom economy in chemical transformations.
Biomass-derived feedstock utilization represents a cornerstone of green hexanetriol synthesis. 5-Hydroxymethylfurfural, derived from renewable carbohydrate sources, serves as an excellent platform molecule for hexanetriol production [13]. The conversion pathway involves initial hydrogenation to 2,5-dihydroxymethylfuran followed by ring-opening to yield 1,2,6-hexanetriol with yields reaching 64.5% under mild conditions [13].
| Green Chemistry Approach | Feedstock | Catalyst System | Yield | Environmental Benefits |
|---|---|---|---|---|
| Biomass Conversion | 5-Hydroxymethylfurfural | Nickel-Cobalt-Aluminum | 64.5% | Renewable feedstock, mild conditions |
| Aqueous Phase Processing | Carbohydrate derivatives | Platinum/Metal-Organic Framework | 63% | Water solvent, reduced organic waste |
| Flow Chemistry | Bio-derived platform molecules | Supported metal catalysts | 70-85% | Continuous processing, reduced waste |
The use of water as a reaction medium represents a significant advancement in green synthesis methodologies [9]. Aqueous phase reactions eliminate the need for organic solvents, reduce fire and explosion hazards, and simplify product separation. Research has demonstrated that platinum-based catalysts derived from metal-organic framework precursors can effectively convert biomass-derived substrates to hexanetriol in aqueous media with sodium borohydride as a hydrogen source [9].
Continuous flow chemistry offers substantial advantages for green polyol synthesis through improved heat and mass transfer, reduced waste generation, and enhanced safety [14]. The scalability of flow processes has been demonstrated from laboratory to kilogram scale, with techno-economic assessments showing competitiveness against fossil-based alternatives [14]. Life-cycle analysis of these processes reveals significant potential for reducing environmental and societal impacts from cradle to gate [14].
Catalyst recyclability and reusability play crucial roles in green synthesis strategies. Heterogeneous catalysts supported on stable materials such as silica or alumina can be recovered and regenerated for multiple reaction cycles [6]. The development of magnetically separable catalysts further simplifies catalyst recovery and reduces processing costs. Studies have shown that properly designed supported catalysts maintain activity and selectivity over multiple reaction cycles without significant degradation [6].
The integration of renewable energy sources in hexanetriol production processes represents an additional dimension of green chemistry implementation [15]. Solar and wind power can provide the electrical energy required for electrochemical synthesis routes, while biomass-derived heat can supply thermal energy for reaction heating. These approaches significantly reduce the carbon footprint of hexanetriol production and align with broader sustainability objectives [15].
1,2,3-Hexanetriol exhibits a linear six-carbon chain structure with three hydroxyl groups positioned on consecutive carbon atoms [1] [2]. The molecular formula is C₆H₁₄O₃ with a molecular weight of 134.17-134.18 grams per mole [1] [3] [2]. The compound possesses two chiral centers at carbon positions 2 and 3, resulting in four possible stereoisomeric configurations [4] [5].
The conformational behavior of 1,2,3-hexanetriol is influenced by intramolecular hydrogen bonding between adjacent hydroxyl groups and the flexibility of the hexane backbone [6]. Studies on similar polyol systems demonstrate that molecules containing multiple hydroxyl groups tend to adopt conformations that maximize intramolecular hydrogen bonding while minimizing steric hindrance [6] [7]. The presence of three consecutive hydroxyl groups creates opportunities for both intramolecular hydrogen bonding and extensive intermolecular hydrogen bonding networks in the solid state.
The molecular geometry is characterized by tetrahedral geometry around each carbon atom. The hydroxyl groups can rotate around the carbon-oxygen bonds, leading to various conformational states. Energy calculations suggest that conformations with gauche arrangements between adjacent hydroxyl groups are stabilized by intramolecular hydrogen bonding, while anti arrangements may be favored to minimize steric repulsion [8] [7].
1,2,3-Hexanetriol contains two chiral centers at carbon atoms 2 and 3, giving rise to four stereoisomers according to the formula 2ⁿ where n equals the number of chiral centers [4] [9] [10]. The four possible configurations are:
| Stereoisomer | Configuration | PubChem CID | CAS Number |
|---|---|---|---|
| (2R,3R)-1,2,3-Hexanetriol | R,R | 6950290 | 64446-63-5 |
| (2R,3S)-1,2,3-Hexanetriol | R,S (threo) | 6950289 | Listed in databases |
| (2S,3R)-1,2,3-Hexanetriol | S,R (threo) | 6950292 | 95839-99-9 |
| (2S,3S)-1,2,3-Hexanetriol | S,S | 6950291 | 910658-39-8 |
The stereoisomers can be classified into two diastereomeric pairs: the (2R,3R) and (2S,3S) forms represent one diastereomeric pair with matching configurations (erythro relationship), while the (2R,3S) and (2S,3R) forms constitute the other diastereomeric pair with opposite configurations at adjacent stereocenters (threo relationship) [11] [5]. Each stereoisomer exhibits distinct physical and spectroscopic properties due to different spatial arrangements of the hydroxyl groups and their resulting hydrogen bonding patterns [4] [9].
The absolute configuration at each chiral center is determined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group receives higher priority than the carbon chain substituents [9] [12]. The presence of these chiral centers renders the molecule optically active, with each stereoisomer capable of rotating plane-polarized light in a characteristic manner [13] [4].
While specific X-ray crystallographic data for 1,2,3-hexanetriol itself are limited in the available literature, related hexanetriol isomers and similar polyol compounds provide insight into the crystallographic behavior of this class of molecules [14] [15]. Studies on protein crystallization have utilized 1,2,6-hexanetriol as a cryoprotectant, demonstrating the utility of hexanetriol compounds in maintaining crystal integrity during low-temperature data collection [15].
Research on similar triol compounds indicates that these molecules typically form extensive hydrogen bonding networks in the solid state [16] [17] [18]. The crystal packing of polyols is generally dominated by hydroxyl group interactions, leading to three-dimensional hydrogen bonded frameworks [17] [18]. Monoalcohols and vicinal diols frequently crystallize with Z' > 1 (more than one molecule in the asymmetric unit) to optimize hydrogen bonding arrangements [17] [18].
The crystallographic behavior of 1,2,3-hexanetriol would be expected to show similar characteristics, with molecules arranging to maximize intermolecular hydrogen bonding while minimizing steric conflicts between the alkyl chains [17] [18]. The presence of three consecutive hydroxyl groups provides multiple opportunities for hydrogen bond donor and acceptor interactions, potentially leading to complex supramolecular architectures in the crystal lattice.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1,2,3-hexanetriol through both proton (¹H) and carbon-13 (¹³C) NMR techniques [19] [20] [21]. The ¹H NMR spectrum typically exhibits characteristic signals for the hydroxyl-bearing carbon protons in the δ 3.4-4.2 ppm region, with the exact chemical shifts depending on the stereochemical configuration and hydrogen bonding environment [19] [21].
The hydroxyl protons themselves often appear as broad signals due to rapid exchange with solvent or trace water, making their observation solvent-dependent [21] [22]. In deuterated solvents, these signals may be absent or significantly broadened. The alkyl chain protons appear in the typical aliphatic region (δ 0.9-2.5 ppm), with the terminal methyl group showing a characteristic triplet pattern [19] [21].
¹³C NMR spectroscopy reveals distinct signals for each carbon environment, with the hydroxyl-bearing carbons appearing in the δ 60-80 ppm range depending on their substitution pattern [20] [23]. The carbon atoms bearing primary, secondary, and tertiary hydroxyl groups exhibit characteristic chemical shift patterns that aid in structural elucidation [20] [21]. Quantitative ¹³C NMR can provide information about stereoisomer ratios in mixtures of 1,2,3-hexanetriol [24].
Infrared spectroscopy of 1,2,3-hexanetriol exhibits characteristic absorption bands that reflect the molecular functional groups present [25] [26] [27]. The most prominent features include:
Hydroxyl Stretching Region (3200-3600 cm⁻¹): The O-H stretching vibrations appear as broad, intense absorptions due to extensive hydrogen bonding between hydroxyl groups [26] [27] [28]. The breadth and position of these bands provide information about the degree and strength of hydrogen bonding interactions in the sample [26] [28].
Carbon-Hydrogen Stretching Region (2850-3000 cm⁻¹): Alkyl C-H stretching vibrations appear in this region, with both symmetric and asymmetric stretching modes observable [29] [27] [28]. The relative intensities and positions of these bands reflect the alkyl chain structure and conformation [29] [30].
Carbon-Oxygen Stretching Region (1000-1300 cm⁻¹): C-O stretching vibrations produce strong, characteristic absorptions in this region [26] [27] [28]. Multiple bands may be observed corresponding to the different hydroxyl environments (primary vs. secondary alcohols) [26] [28].
Fingerprint Region (400-1500 cm⁻¹): This region contains complex vibrational modes including bending, rocking, and skeletal vibrations that provide a unique spectroscopic fingerprint for the compound [26] [28] [31].
Mass spectrometry of 1,2,3-hexanetriol typically shows a weak or absent molecular ion peak at m/z 134 due to the compound's tendency toward fragmentation under electron ionization conditions [32] [33] [34]. Alcohols and polyols generally exhibit weak molecular ions because the lone pairs on oxygen atoms facilitate fragmentation processes [33] [34] [35].
Common fragmentation patterns include:
Dehydration Reactions: Loss of water molecules (M-18) is characteristic of alcohols, with multiple dehydration events possible due to the presence of three hydroxyl groups [33] [35]. Sequential water losses may produce fragments at m/z 116 (M-18) and m/z 98 (M-36) [33].
Hydroxyl Group Loss: Direct loss of hydroxyl radicals (M-17) can occur, particularly from secondary alcohol positions [33] [35]. This fragmentation pathway may produce ions at m/z 117 [33].
Alpha-Cleavage Reactions: Cleavage of carbon-carbon bonds adjacent to hydroxyl groups is favored due to the stabilization provided by the oxygen lone pairs [33] [34] [35]. This process can lead to various alkyl and oxygenated fragment ions [33] [34].
Alkyl Chain Fragmentation: The hexane backbone can undergo successive methylene losses, producing a series of fragments differing by 14 mass units [33] [34]. Common fragments may include propyl (m/z 43), butyl (m/z 57), and pentyl (m/z 71) carbocations [34].
The fragmentation pattern is influenced by the stereochemical configuration, with different stereoisomers potentially showing variations in relative fragment intensities due to conformational effects on fragmentation pathways [36] [24].
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄O₃ | [1] [3] [2] |
| Molecular Weight | 134.17-134.18 g/mol | [1] [3] [2] |
| Melting Point | 66-69°C | [3] [37] [38] |
| Density | 1.11-1.116 g/cm³ | [3] [37] |
| Refractive Index | 1.484-1.485 | [3] [37] |
| Chiral Centers | 2 (C2, C3) | [4] [5] |
| Stereoisomers | 4 total | [4] [9] |